molecular formula C25H26N2O2S B6045251 N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Cat. No. B6045251
M. Wt: 418.6 g/mol
InChI Key: MQMCNHGOTFXUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a key role in regulating cell growth and division. By inhibiting these enzymes, N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects. These include the inhibition of BTK, ITK, and JAK3, as well as the induction of apoptosis in cancer cells. N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has also been shown to reduce inflammation in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is its ability to selectively target protein kinases, which makes it a potentially effective therapeutic agent for a range of diseases. However, N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is still in the early stages of development, and its efficacy and safety have not yet been fully evaluated.

Future Directions

There are several potential future directions for research on N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide. These include investigating its efficacy and safety in clinical trials, exploring its potential as a combination therapy with other drugs, and investigating its potential as a treatment for other diseases beyond cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. These studies have demonstrated that N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has the ability to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3.

properties

IUPAC Name

N-[[1-(3-methylthiophene-2-carbonyl)piperidin-3-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-18-13-15-30-23(18)25(29)27-14-5-6-19(17-27)16-26-24(28)22-11-9-21(10-12-22)20-7-3-2-4-8-20/h2-4,7-13,15,19H,5-6,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMCNHGOTFXUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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